molecular formula C12H9F6NO2 B13430248 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B13430248
M. Wt: 313.20 g/mol
InChI Key: ODWYYAOKVJPSAK-UHFFFAOYSA-N
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Description

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of trifluoromethyl groups often imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of benzylamine with a suitable trifluoromethyl-containing reagent under controlled conditions. One common method is the cyclization of N-benzyl-N-(trifluoromethyl)carbamoyl chloride with an appropriate base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.

Uniqueness

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to other oxazolidinones.

Biological Activity

3-Benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H9F6NO2
Molecular Weight 313.20 g/mol
IUPAC Name This compound
CAS Number To be determined
InChI Key ODWYYAOKVJPSAK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's binding affinity and stability, allowing for effective inhibition or modulation of target proteins. This mechanism is crucial in its application as an enzyme inhibitor and potential antibiotic.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a novel antibiotic. Its mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit.

Enzyme Inhibition

Studies have shown that this compound acts as an enzyme inhibitor. Specifically, it has been investigated for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2), which is involved in neurological functions and disorders .

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were comparable to established oxazolidinones like linezolid .
  • Enzyme Modulation : A study focused on the structure-activity relationship (SAR) of various oxazolidinones revealed that modifications in the trifluoromethyl groups significantly impacted their potency as mGluR2 PAMs. The compound exhibited enhanced metabolic stability and oral bioavailability compared to its predecessors .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityEnzyme ModulationUnique Features
Linezolid YesNoFirst oxazolidinone antibiotic
Tedizolid YesNoImproved efficacy against resistant strains
This compound YesYesDual action as antibiotic and enzyme modulator

Properties

Molecular Formula

C12H9F6NO2

Molecular Weight

313.20 g/mol

IUPAC Name

3-benzyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H9F6NO2/c13-11(14,15)10(12(16,17)18)7-19(9(20)21-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ODWYYAOKVJPSAK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1CC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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